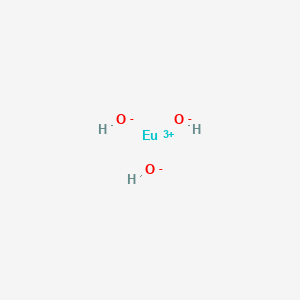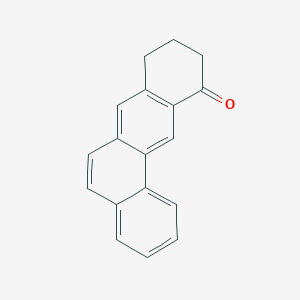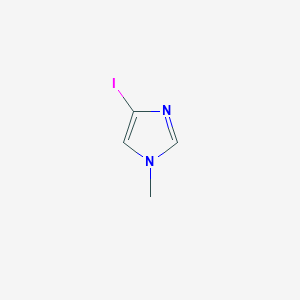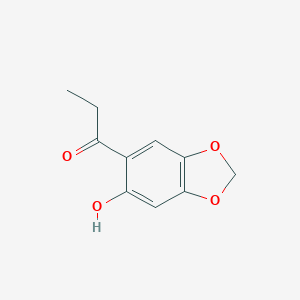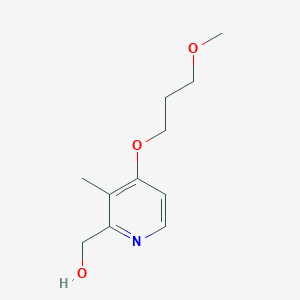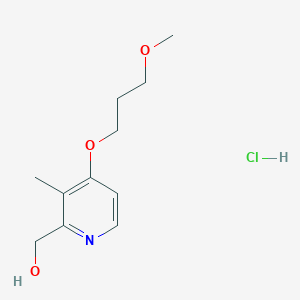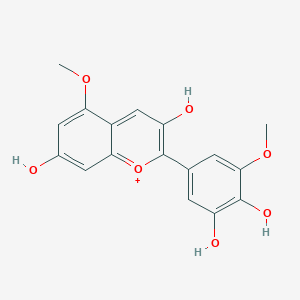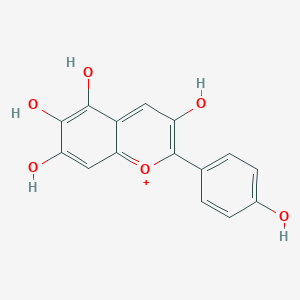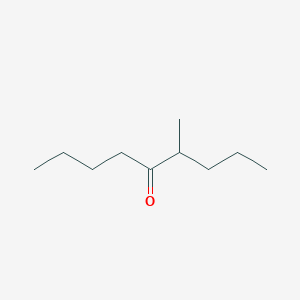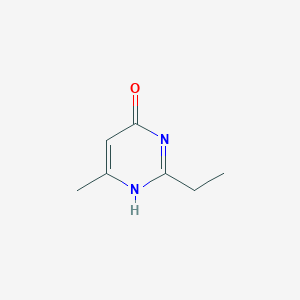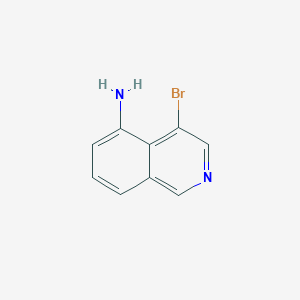
4-Bromoisoquinolin-5-amine
Descripción general
Descripción
4-Bromoisoquinolin-5-amine is a chemical compound that is part of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. This compound, in particular, features a bromine atom at the fourth position and an amine group at the fifth position of the isoquinoline structure. The presence of these functional groups makes it a valuable intermediate in the synthesis of more complex chemical entities.
Synthesis Analysis
The synthesis of 4-Bromoisoquinolin-5-amine derivatives has been explored through various methods. One approach involves the treatment of 2-acyl (or sulfonyl)-c-4-bromo-r-1-cyano-t-3-methoxy-1,2,3,4-tetrahydroisoquinolines with primary or secondary amines. This reaction proceeds stereoselectively to yield 4-amino-1,2,3,4-tetrahydroisoquinoline derivatives in high yields. The stereochemistry of the resulting products, featuring 1,4-trans and 3,4-trans configurations, has been confirmed through X-ray crystallography . Another synthetic route utilizes rhodium-catalyzed reactions to produce highly functionalized 4-bromo-1,2-dihydroisoquinolines from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles. The mechanism is proposed to involve the formation of a bromonium ylide intermediate, which results from the intramolecular nucleophilic attack of the benzyl bromide on an α-imino rhodium carbene .
Molecular Structure Analysis
The molecular structure of 4-Bromoisoquinolin-5-amine derivatives is characterized by the presence of a tetrahydroisoquinoline core, which is a saturated version of the isoquinoline structure. The stereochemistry of these compounds is an important aspect, as it can influence their reactivity and interaction with biological targets. X-ray crystallography has been used to determine the precise 3D arrangement of atoms within these molecules, revealing trans configurations that are significant for their chemical behavior .
Chemical Reactions Analysis
In the context of chemical reactions, 4-Bromoisoquinolin-5-amine derivatives can participate in various transformations. The presence of the bromine atom makes these compounds suitable for further functionalization through nucleophilic substitution reactions. The amine group also offers a site for reactions, such as acylation or alkylation, which can modify the compound's properties for specific applications. The intermediate formation of an isoquinoline o-quinone type compound during the substitution reaction has been suggested, which could open pathways for further chemical modifications .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-Bromoisoquinolin-5-amine are not detailed in the provided papers, we can infer that the compound's properties are influenced by its functional groups. The bromine atom is likely to increase the compound's molecular weight and density, while the amine group could contribute to its solubility in polar solvents and its basicity. The tetrahydroisoquinoline core may confer rigidity to the molecule, affecting its boiling point and melting point. The stereochemistry determined by X-ray crystallography is crucial for understanding the compound's reactivity and interactions with other molecules .
Aplicaciones Científicas De Investigación
Application in Organic Synthesis
- Specific Scientific Field : Organic Synthesis
- Summary of the Application : 4-Bromoisoquinolin-5-amine is used in the selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolones . These compounds are found in many natural products and synthetic pharmaceuticals .
- Methods of Application or Experimental Procedures : The synthesis involves an electrocyclic reaction catalyzed by palladium. 4-Bromoisoquinoline is synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN, and 4-bromoisoquinolone is selectively produced with PdBr2/CuBr2/HOAc in CH2ClCH2Cl .
- Results or Outcomes : The methodology introduces a bromine into the products, making it more attractive for organic synthesis .
Application in Antimicrobial Agents
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Quinoline derivatives, including 4-Bromoisoquinolin-5-amine, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
- Methods of Application or Experimental Procedures : The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Chemical modification of quinoline is one of the commonest approaches used in drug discovery .
- Results or Outcomes : Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Application in Anticancer Agents
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Quinoline derivatives, including 4-Bromoisoquinolin-5-amine, have been found to exhibit anticancer activity . They are used in the development of new anticancer drugs .
- Methods of Application or Experimental Procedures : The anticancer activity of quinoline derivatives is often enhanced by the presence of a hydrogen bond donor group . The synthesis of these compounds involves various chemical modifications .
- Results or Outcomes : Among this series, 2-(5,7-dibromoquinolin-8-yloxy)-N′-(4-hydroxy-3-methoxybenzylidene)acetohydrazide was found to be a more potent anticancer agent .
Application in Pharmaceutical Testing
- Specific Scientific Field : Pharmaceutical Testing
- Summary of the Application : 4-Bromoisoquinolin-5-amine is used as a reference standard in pharmaceutical testing .
- Methods of Application or Experimental Procedures : The compound is typically used in analytical methods such as high-performance liquid chromatography (HPLC) or mass spectrometry to compare the properties of a test sample with those of the standard .
- Results or Outcomes : The use of 4-Bromoisoquinolin-5-amine as a reference standard helps ensure the accuracy and reliability of pharmaceutical testing .
Application in Synthesis of Isoquinolines and Isoquinolinones
- Specific Scientific Field : Organic Synthesis
- Summary of the Application : 4-Bromoisoquinolin-5-amine is used in the selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolones . These compounds are found in many natural products and synthetic pharmaceuticals .
- Methods of Application or Experimental Procedures : The synthesis involves an electrocyclic reaction catalyzed by palladium. 4-Bromoisoquinoline is synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN, and 4-bromoisoquinolone is selectively produced with PdBr2/CuBr2/HOAc in CH2ClCH2Cl .
- Results or Outcomes : The methodology introduces a bromine into the products, making it more attractive for organic synthesis .
Safety And Hazards
The safety information for 4-Bromoisoquinolin-5-amine indicates that it is potentially harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
4-bromoisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLUYBOSXJNQBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561895 | |
| Record name | 4-Bromoisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoisoquinolin-5-amine | |
CAS RN |
16552-65-1 | |
| Record name | 4-Bromoisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

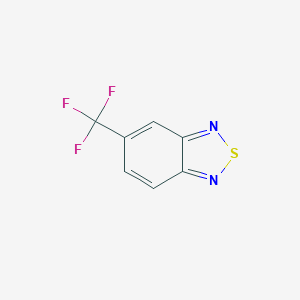
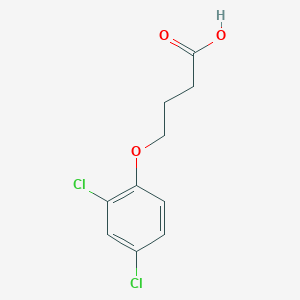
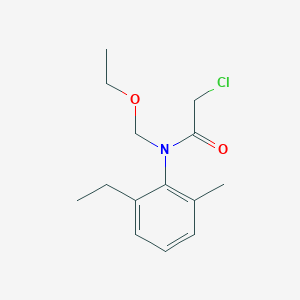
![(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B104952.png)
